molecular formula C6H5IZn B1588189 Phenylzinc iodide CAS No. 23665-09-0

Phenylzinc iodide

Cat. No.: B1588189
CAS No.: 23665-09-0
M. Wt: 269.4 g/mol
InChI Key: QXXJGZQLPDQOPF-UHFFFAOYSA-M
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Description

Phenylzinc iodide is an organozinc compound with the chemical formula C6H5ZnI. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its ability to participate in various chemical reactions, making it a valuable tool in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylzinc iodide can be prepared by the direct insertion of zinc into phenyl iodide in the presence of lithium chlorideThe reaction typically proceeds under mild conditions and yields this compound in high purity .

Industrial Production Methods: While the preparation of this compound is primarily conducted on a laboratory scale, industrial production methods would likely involve similar synthetic routes with optimization for larger-scale reactions. The use of continuous flow reactors and automation could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenylzinc iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Solvents: Tetrahydrofuran (THF) and dimethoxyethane (DME) are commonly used solvents.

    Catalysts: Palladium or nickel catalysts are often employed in cross-coupling reactions.

    Reaction Conditions: Reactions typically proceed under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products Formed:

    Conjugate Addition Products: Addition to enones yields substituted ketones.

    Cross-Coupling Products: Cross-coupling with aryl halides produces biaryl compounds.

Scientific Research Applications

Phenylzinc iodide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which phenylzinc iodide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetallation with transition metal catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the coordination of the zinc atom with the transition metal catalyst, followed by the transfer of the phenyl group to the substrate .

Comparison with Similar Compounds

    Phenylzinc Bromide: Similar to phenylzinc iodide but with a bromine atom instead of iodine.

    Phenylmagnesium Bromide: A Grignard reagent with similar reactivity but different preparation methods.

    Phenylmagnesium Chloride: Another Grignard reagent with chloride instead of bromide or iodide.

Comparison:

This compound stands out due to its unique balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

benzene;iodozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.HI.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXJGZQLPDQOPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[C-]C=C1.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399507
Record name Phenylzinc iodide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23665-09-0
Record name Phenylzinc iodide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylzinc iodide
Reactant of Route 2
Phenylzinc iodide
Reactant of Route 3
Phenylzinc iodide
Reactant of Route 4
Phenylzinc iodide
Reactant of Route 5
Phenylzinc iodide
Reactant of Route 6
Phenylzinc iodide

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